molecular formula C20H18N4O2S B10933761 N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

Cat. No.: B10933761
M. Wt: 378.4 g/mol
InChI Key: DOAHBMACKZNMNZ-UHFFFAOYSA-N
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Description

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the naphthalene sulfonamide group. One common method involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Naphthalene Sulfonamide Group: This step involves the reaction of the triazole intermediate with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where a nucleophile replaces a leaving group such as a halide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the naphthalene sulfonamide group can interact with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is unique due to its combination of a triazole ring and a naphthalene sulfonamide group. This structural arrangement provides distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

N-[1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C20H18N4O2S/c1-15-6-2-3-9-18(15)13-24-14-21-20(22-24)23-27(25,26)19-11-10-16-7-4-5-8-17(16)12-19/h2-12,14H,13H2,1H3,(H,22,23)

InChI Key

DOAHBMACKZNMNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C=NC(=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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